5-Methylindolizine is classified as a heterocyclic aromatic compound. It falls under the category of indolizines, which are characterized by a fused bicyclic structure comprising a five-membered ring containing nitrogen. The compound is often studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
The synthesis of 5-methylindolizine can be achieved through various methods:
The molecular structure of 5-methylindolizine features a bicyclic framework consisting of a five-membered ring containing nitrogen atoms fused to a six-membered aromatic ring. The methyl group at the 5-position contributes to its unique chemical properties.
Crystallographic studies provide insights into the spatial arrangement of atoms within the molecule, revealing important information about intermolecular interactions that can affect its physical properties .
5-Methylindolizine participates in various chemical reactions due to its reactive nitrogen atom:
The mechanism of action for 5-methylindolizine involves interactions with biological macromolecules through non-covalent interactions such as hydrogen bonding and π-π stacking. The nitrogen atom plays a crucial role in these interactions, potentially influencing enzyme activity or receptor binding.
Computational studies have indicated binding affinities in the range of 7.07–8.57 kcal/mol for various derivatives, highlighting the importance of structural modifications on biological activity . The specific amino acids involved in these interactions include proline, tyrosine, phenylalanine, and lysine.
The physical and chemical properties of 5-methylindolizine contribute significantly to its applications:
Property | Value |
---|---|
CAS Number | 160205-84-5 |
Molecular Formula | |
Molecular Weight | 145.18 g/mol |
Purity | ≥95% |
Melting Point | Not specified |
5-Methylindolizine has a wide array of scientific applications:
Indolizine represents a bicyclic heteroaromatic system comprising fused six- and five-membered rings, sharing a bridgehead nitrogen atom. Its molecular formula is C₈H₇N, with a delocalized 10π-electron system conferring aromatic character. This electron distribution creates distinct electronic environments: the five-membered ring exhibits π-excessive (pyrrole-like) properties, while the six-membered ring displays π-deficient (pyridine-like) characteristics. Consequently, electrophilic substitution preferentially occurs on the five-membered ring, whereas nucleophilic addition targets the six-membered ring [2] [5].
5-Methylindolizine (C₉H₉N, CID 583044) incorporates a methyl group at the C5 position of this bicyclic scaffold. This derivative exemplifies positional isomerism within substituted indolizines, as methylation can occur at any of the eight carbon atoms. Furthermore, indolizine itself is a structural isomer of indole, differing in nitrogen atom placement—indolizine’s nitrogen resides at the ring fusion, whereas indole’s nitrogen is within the five-membered ring [5] [6]. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the highest occupied molecular orbital (HOMO) density is highest at C3, making it the preferred site for electrophilic attack. The methyl substituent at C5 exerts both steric and electronic influences, subtly modulating electron density distribution across the π-system without disrupting aromaticity, as confirmed by nucleus-independent chemical shift calculations [2] [3].
Table 1: Key Structural and Electronic Properties of Indolizine and 5-Methylindolizine
Property | Indolizine | 5-Methylindolizine | Significance |
---|---|---|---|
Molecular Formula | C₈H₇N | C₉H₉N | Increased molecular weight/size |
Aromatic System | 10π-electron delocalized | 10π-electron delocalized | Maintains aromaticity |
Ring Electronic Nature | 5-membered: π-excessive; 6-membered: π-deficient | Same, but modulated by -CH₃ | Ambiphilic reactivity retained |
Preferred Electrophilic Site (Calculated) | C3 (Highest HOMO density) | C3 (Directed by methyl influence) | Methyl alters kinetics/regioselectivity |
Basicity (pKₐ) | ~3.9 (conjugate acid) | Slightly increased | Enhanced nucleophilicity possible |
The indolizine nucleus was first recognized in the late 19th century, but systematic exploration began in earnest during the mid-20th century. Early synthetic routes were often inefficient, limiting structural and functional studies. The Schötz synthesis (condensation of pyridines with α-halogenated carbonyls) and the Tschitschibabin reaction (cyclization of alkylpyridines) represented foundational methods for accessing the indolizine core, though yields were variable and substrate scope narrow [2] [8].
Significant advancements emerged with the development of 1,3-dipolar cycloadditions in the 1960s-1980s. Pyridinium ylides, generated in situ from alkyl pyridinium salts, served as 1,3-dipoles, reacting with electron-deficient alkynes or alkenes to regioselectively construct the indolizine ring. This approach proved versatile for generating diverse substitution patterns, including C5-methyl derivatives using appropriate alkyne dipolarophiles like 2-butyne or methyl propiolate [2] [8].
Functionalization studies revealed the molecule's ambiphilic reactivity. Seminal work by Bobrovskii et al. demonstrated that electrophilic acylation of 2-methylindolizine occurred predominantly at C3, but detectable amounts of C1-acylated products were also isolated, highlighting the nuanced electronic landscape and potential for isomeric mixtures during functionalization [3]. Reduction studies further showcased structural versatility: catalytic hydrogenation conditions dictated the reduction pattern, yielding 5,6-dihydro, 1,2,3,4-tetrahydro, 5,6,7,8-tetrahydro, or octahydroindolizines (indolizidines) [2]. The latter saturated systems were recognized as core structures in numerous bioactive alkaloids (e.g., swainsonine), spurring interest in indolizine hydrogenation methodologies.
The introduction of a methyl group at C5 profoundly impacts the indolizine system’s physicochemical behavior and biological interactions. Key effects include:
Table 2: Pharmacological Activities of Selected 5-Methylindolizine Derivatives
Derivative Class/Example | Biological Activity | Mechanism/Target | Key Finding | Source |
---|---|---|---|---|
Ethyl 3-substituted-7-methylindolizine-1-carboxylates | Larvicidal | Anopheles arabiensis toxicity | Functional groups on phenyl ring & C3 critical for activity; methyl groups essential | [10] |
Indolizine Sulfonates | Anti-inflammatory | 15-Lipoxygenase (15-LO) Inhibition | IC₅₀ values << reference (Quercetin); superior activity vs. non-sulfonated analogues | [8] |
Macrocyclic 'Taxoid Mimics' | Anticancer | Tubulin interaction? | Cytotoxicity (µM IC₅₀) vs. human breast cancer cell lines; methyl groups in scaffold | [8] |
A-289099 (Specific indolizine) | Anticancer | Tubulin Polymerization Inhibition | Binds colchicine site; potent & orally active antimitotic agent | [8] |
Dual NK1/NK2 Antagonists | Neurological? | Neurokinin Receptor Antagonism | Indolizidine/Indolizine core used as template for antagonist design | [8] |
List of Compounds in Tables:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0